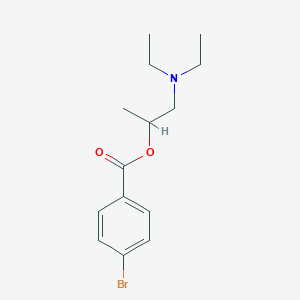
1-(Diethylamino)propan-2-yl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diethylamino)propan-2-yl 4-bromobenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to protect against a variety of insect bites, including mosquitoes, ticks, fleas, and chiggers.
作用機序
The mechanism of action of 1-(Diethylamino)propan-2-yl 4-bromobenzoate is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect carbon dioxide, lactic acid, and other chemicals that are produced by humans and other animals. This makes it difficult for the insect to locate its prey.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in the insect's nervous system, which may contribute to its insect repellent properties. This compound has also been shown to have an effect on the behavior of certain insects, such as mosquitoes, which may contribute to its effectiveness.
実験室実験の利点と制限
1-(Diethylamino)propan-2-yl 4-bromobenzoate has several advantages for use in lab experiments. It is a widely available and inexpensive insect repellent that is effective against a wide range of insects. It is also relatively easy to use and does not require any special equipment. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic to certain animals, such as fish and amphibians, and care must be taken to avoid contamination of experimental samples.
将来の方向性
For research on 1-(Diethylamino)propan-2-yl 4-bromobenzoate include the development of new insect repellents, the study of its ecological impact, and further research on its mechanism of action.
合成法
The synthesis of 1-(Diethylamino)propan-2-yl 4-bromobenzoate involves a two-step process. The first step involves the reaction of diethylamine with 4-bromobenzoic acid to form the intermediate this compound. The second step involves the reaction of the intermediate with thionyl chloride to form this compound.
科学的研究の応用
1-(Diethylamino)propan-2-yl 4-bromobenzoate has been extensively studied for its insect repellent properties. It is used in a variety of products, including sprays, lotions, and wipes. This compound is effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. It is also effective against insect-borne diseases, such as malaria, dengue fever, and Zika virus.
特性
分子式 |
C14H20BrNO2 |
|---|---|
分子量 |
314.22 g/mol |
IUPAC名 |
1-(diethylamino)propan-2-yl 4-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)10-11(3)18-14(17)12-6-8-13(15)9-7-12/h6-9,11H,4-5,10H2,1-3H3 |
InChIキー |
YGEFIJNKXDWELI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)Br |
正規SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)

